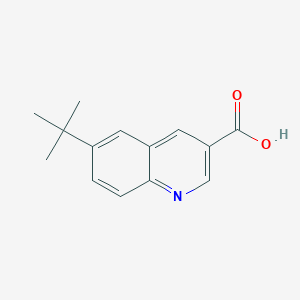

6-(tert-Butyl)quinoline-3-carboxylic Acid

Beschreibung

Eigenschaften

Molekularformel |

C14H15NO2 |

|---|---|

Molekulargewicht |

229.27 g/mol |

IUPAC-Name |

6-tert-butylquinoline-3-carboxylic acid |

InChI |

InChI=1S/C14H15NO2/c1-14(2,3)11-4-5-12-9(7-11)6-10(8-15-12)13(16)17/h4-8H,1-3H3,(H,16,17) |

InChI-Schlüssel |

MZSYFIFJMUHZCH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC2=CC(=CN=C2C=C1)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

- Formation of the Quinoline Core : The aldehyde group of 1 reacts with the β-keto ester’s ketone, forming an enamine intermediate. Cyclization via intramolecular aldol condensation yields the quinoline ring.

- Ester Hydrolysis : The ethyl ester at the 3-position is hydrolyzed to the carboxylic acid using aqueous NaOH (2–4 M) at reflux, followed by acidification with HCl to precipitate the product.

Key Data :

- Yield : 70–85% for the cyclization step.

- Purity : >95% after recrystallization from ethanol/water.

- Characterization : ¹H NMR (DMSO-d₆) shows the tert-butyl singlet at δ 1.28 (9H) and the carboxylic acid proton at δ 13.1 (broad).

Domino Process via Benzylic Azides

A modern domino reaction strategy leverages benzylic azides to assemble the quinoline skeleton. Starting with 3-(tert-butyl)benzyl alcohol (3) , sequential bromination and azidation yield the benzylic azide (4) . Treatment with trifluoromethanesulfonic acid (TfOH) in toluene induces a-dipolar cycloaddition with ethyl 3-ethoxyacrylate (5) , forming a dihydroquinoline intermediate. Oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) affords ethyl 6-(tert-butyl)quinoline-3-carboxylate (6) , which is hydrolyzed to the carboxylic acid.

Advantages and Challenges

- Regioselectivity : The tert-butyl group’s steric bulk directs cyclization to the 6-position.

- Oxidation Efficiency : DDQ ensures complete aromatization without over-oxidation.

- Yield : 75–82% for the cyclization-oxidation sequence.

Representative Conditions :

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| Azidation | NaN₃, DMSO, 0°C to rt | 16 h | 85% |

| Cyclization | TfOH, toluene, rt | 3 h | 80% |

| Oxidation | DDQ, EtOAc, rt | 5 min | 95% |

| Hydrolysis | NaOH (2 M), reflux | 4 h | 90% |

One-Pot Synthesis Method

A patent-derived one-pot method streamlines the synthesis by integrating multiple steps. Starting with 2-chloro-4-(tert-butyl)benzoyl chloride (7) , acylation of ethyl dimethylaminoacrylate (8) in toluene forms an enamine intermediate. Subsequent cyclization with piperazine in N-methylpyrrolidone (NMP) at 80–90°C yields the quinoline ester (9) , which is hydrolyzed in situ.

Industrial Scalability

- Catalyst : Potassium carbonate (K₂CO₃) facilitates cyclization without requiring inert conditions.

- Solvent System : NMP enhances solubility of intermediates, reducing side reactions.

- Yield : 65–78% overall, with >90% purity after crystallization.

Critical Parameters :

- Temperature control (80–90°C) prevents decarboxylation.

- Piperazine acts as both base and nucleophile, simplifying purification.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

| Method | Starting Material | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Friedländer | 2-Amino-4-(t-Bu)benzaldehyde | Condensation, hydrolysis | 70–85 | >95 | Moderate |

| Domino Process | 3-(t-Bu)benzyl alcohol | Azidation, cyclization, oxidation | 75–82 | >97 | High |

| One-Pot | 2-Chloro-4-(t-Bu)benzoyl chloride | Acylation, cyclization | 65–78 | >90 | Industrial |

Strategic Recommendations

- Lab-Scale Synthesis : The domino process offers superior yield and regioselectivity.

- Industrial Production : The one-pot method reduces solvent use and processing time.

- Cost-Effectiveness : Friedländer condensation uses inexpensive reagents but requires longer reaction times.

Analyse Chemischer Reaktionen

Reaktionstypen: 6-(tert-Butyl)chinolin-3-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Carbonsäuregruppe kann oxidiert werden, um Chinolin-3-carboxylatderivate zu bilden.

Reduktion: Der Chinolinring kann reduziert werden, um Tetrahydrochinolinderivate zu bilden.

Substitution: Elektrophile Substitutionsreaktionen können am Chinolinring auftreten, insbesondere in den Positionen 2 und 4.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren Bedingungen verwendet werden.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohle (Pd/C) oder Lithiumaluminiumhydrid (LiAlH4) kann angewendet werden.

Substitution: Elektrophile Reagenzien wie Brom oder Nitroniumionen können unter kontrollierten Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Chinolin-3-carboxylatderivate.

Reduktion: Tetrahydrochinolinderivate.

Substitution: Halogenierte oder nitrierte Chinolinderivate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-(tert-Butyl)quinoline-3-carboxylic acid is recognized for its role in the development of novel pharmaceuticals. It serves as a precursor or building block in synthesizing more complex compounds with enhanced biological activities. The compound's structural features allow for modifications that can lead to derivatives with specific therapeutic targets.

Case Study: CFTR Modulators

A significant application of related quinoline derivatives includes their use as cystic fibrosis transmembrane conductance regulator (CFTR) potentiators. For instance, a structurally similar compound was identified as a potent CFTR potentiator, demonstrating the importance of quinoline-based structures in treating cystic fibrosis by enhancing chloride transport in epithelial cells .

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit antimicrobial properties, making them valuable in medical and agricultural applications.

Antimicrobial Efficacy

The compound has been demonstrated to possess significant antimicrobial activity against both gram-positive and gram-negative bacteria. This includes effectiveness against pathogens such as Pseudomonas and Escherichia coli, which are critical targets in both human health and agricultural contexts .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Activity Level |

|---|---|

| Pseudomonas aeruginosa | High |

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

| Salmonella enterica | Moderate |

The compound's ability to inhibit bacterial growth suggests its potential use as an antimicrobial agent in clinical settings, particularly for treating infections resistant to conventional antibiotics.

Agricultural Applications

The antimicrobial properties of this compound extend to agricultural uses, where it can be employed to protect crops from bacterial and fungal pathogens.

Case Study: Crop Protection

In agricultural research, derivatives of quinoline carboxylic acids have been tested for their ability to prevent diseases such as soft rot in vegetables and blight in rice. These compounds can be applied as protective agents during storage and transport of agricultural products, significantly reducing losses due to microbial damage .

Structure-Activity Relationship Studies

Ongoing research focuses on the structure-activity relationships (SAR) of quinoline derivatives, including this compound. These studies aim to optimize the pharmacological properties of the compounds by modifying their chemical structures to enhance efficacy and reduce toxicity.

Findings from SAR Studies

Recent findings indicate that modifications at the carboxylic acid position can significantly affect the compound's biological activity. For instance, introducing different alkyl groups or halogens can enhance antimicrobial potency or selectivity towards specific bacterial strains .

Wirkmechanismus

The mechanism of action of 6-(tert-Butyl)quinoline-3-carboxylic Acid involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the carboxylic acid group can form hydrogen bonds with enzyme active sites, leading to enzyme inhibition. The tert-butyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Quinoline-3-carboxylic Acid Derivatives

Structural and Functional Modifications

Physicochemical Properties

- Lipophilicity and Solubility: The tert-butyl group increases lipophilicity (logP) compared to polar substituents like hydroxyl or carboxylic acid groups. For example, 6-hydroxyquinoline-3-carboxylic acid (logP ~1.2) is more water-soluble than its tert-butyl counterpart (estimated logP ~3.5) . Fluorinated derivatives (e.g., 6-trifluoromethylquinoline-3-carboxylic acid) exhibit unique electronic profiles due to the electron-withdrawing CF3 group, enhancing stability under acidic conditions .

- Synthetic Accessibility: The one-pot synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives (yields: 15–71%) highlights the versatility of quinoline-3-carboxylic acid as a scaffold . However, introducing bulky groups like tert-butyl may require specialized catalysts or protecting groups, as seen in the synthesis of tert-butyl 6-quinolinecarboxylate .

Metabolic Stability and Toxicity

- Microbial studies on quinoline derivatives reveal that substituents at C6/C7 influence metabolic pathways.

Biologische Aktivität

6-(tert-Butyl)quinoline-3-carboxylic acid is a derivative of quinoline, a compound known for its diverse biological activities. This article provides an in-depth overview of the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound features a quinoline ring substituted with a tert-butyl group and a carboxylic acid functional group. This structural configuration is crucial for its biological activity, influencing solubility, lipophilicity, and interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by promoting reactive oxygen species (ROS) generation, which leads to oxidative stress and subsequent cell death. Additionally, it may interfere with tubulin polymerization, thus disrupting mitotic processes.

- Case Study : In vitro studies demonstrated that this compound had IC50 values in the nanomolar range against breast cancer cell lines such as MCF-7 and KB-V1, indicating potent cytotoxicity compared to standard chemotherapeutic agents .

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20.1 | ROS generation and tubulin inhibition |

| KB-V1 | 14 | ROS generation and tubulin inhibition |

Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens. Its effectiveness varies based on the type of microorganism:

- Gram-positive Bacteria : Exhibited substantial inhibition against Staphylococcus aureus with minimum inhibitory concentration (MIC) values comparable to conventional antibiotics.

- Gram-negative Bacteria : Showed moderate activity against Pseudomonas aeruginosa.

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 25 | Effective |

| Pseudomonas aeruginosa | 50 | Moderate |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.

- Receptor Interaction : It can interact with various receptors, modulating signaling pathways that lead to apoptosis in cancer cells.

- Oxidative Stress Induction : The generation of ROS is a critical factor in its anticancer and antimicrobial effects.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of quinoline derivatives, revealing that modifications to the quinoline core can enhance biological activity. For instance, the introduction of bulky groups like tert-butyl significantly increases lipophilicity, improving cellular uptake and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.